molecular formula C9H11BO4 B572987 (2-(Methoxycarbonyl)-4-methylphenyl)boronic acid CAS No. 1256355-43-7

(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Cat. No.: B572987
CAS No.: 1256355-43-7
M. Wt: 193.993
InChI Key: VGWIKSSTFJNMNF-UHFFFAOYSA-N
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Description

(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11BO4 and its molecular weight is 193.993. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Methoxycarbonyl-4-Methylphenylboronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis could potentially influence its adme properties . The rate of this reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic molecules, contributing to advancements in fields such as medicinal chemistry and materials science .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxycarbonyl-4-Methylphenylboronic Acid. For instance, the pH of the environment strongly influences the rate of the compound’s hydrolysis . Additionally, the compound’s reactivity in the Suzuki–Miyaura cross-coupling reaction can be tailored for application under specific conditions .

Properties

IUPAC Name

(2-methoxycarbonyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWIKSSTFJNMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681864
Record name [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-43-7
Record name [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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